molecular formula C18H27NO3 B13766535 3-(2'-Methylpiperidino)propyl p-ethoxybenzoate CAS No. 63916-80-3

3-(2'-Methylpiperidino)propyl p-ethoxybenzoate

Cat. No.: B13766535
CAS No.: 63916-80-3
M. Wt: 305.4 g/mol
InChI Key: ZNSUNUVCVXQNKB-UHFFFAOYSA-N
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Description

3-(2’-Methylpiperidino)propyl p-ethoxybenzoate is a chemical compound known for its unique structure and properties. It is characterized by the presence of a piperidine ring substituted with a methyl group and a propyl chain linked to an ethoxybenzoate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2’-Methylpiperidino)propyl p-ethoxybenzoate typically involves the reaction of 2-methylpiperidine with propyl p-ethoxybenzoate under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of 3-(2’-Methylpiperidino)propyl p-ethoxybenzoate may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(2’-Methylpiperidino)propyl p-ethoxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound .

Scientific Research Applications

3-(2’-Methylpiperidino)propyl p-ethoxybenzoate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(2’-Methylpiperidino)propyl p-ethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2’-Methylpiperidino)propyl p-ethoxybenzoate is unique due to its specific structural features, such as the ethoxybenzoate moiety, which distinguishes it from other similar compounds. This uniqueness contributes to its distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

63916-80-3

Molecular Formula

C18H27NO3

Molecular Weight

305.4 g/mol

IUPAC Name

3-(2-methylpiperidin-1-yl)propyl 4-ethoxybenzoate

InChI

InChI=1S/C18H27NO3/c1-3-21-17-10-8-16(9-11-17)18(20)22-14-6-13-19-12-5-4-7-15(19)2/h8-11,15H,3-7,12-14H2,1-2H3

InChI Key

ZNSUNUVCVXQNKB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)OCCCN2CCCCC2C

Origin of Product

United States

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